molecular formula C16H14BrN3O2S B4835353 N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide

N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide

Cat. No. B4835353
M. Wt: 392.3 g/mol
InChI Key: JTELGKVFKGHGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. Glutaminase plays a crucial role in cancer cell metabolism, making BPTES a promising candidate for cancer therapy.

Mechanism of Action

BPTES selectively binds to the active site of glutaminase, inhibiting its activity. The binding of BPTES to glutaminase causes a conformational change in the enzyme, leading to a decrease in its activity. This inhibition of glutaminase activity leads to a decrease in glutamine metabolism and a subsequent decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a potent anti-cancer effect in a variety of cancer cell lines and animal models. Inhibition of glutaminase by BPTES leads to a decrease in cancer cell growth and proliferation, as well as a decrease in the production of lactate and ATP. BPTES has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for glutaminase, making it a useful tool for studying the role of glutamine metabolism in cancer cells. However, BPTES has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of BPTES. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to study the effects of BPTES on other metabolic pathways in cancer cells. Additionally, the combination of BPTES with other anti-cancer therapies may lead to improved outcomes for cancer patients. Finally, the development of BPTES analogs with improved pharmacokinetic properties may lead to the development of a clinically viable cancer therapy.

Scientific Research Applications

BPTES has been extensively studied for its potential as a cancer therapy. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. Glutaminase is the enzyme responsible for converting glutamine to glutamate, which can then be used for energy production and biosynthesis. Inhibition of glutaminase by BPTES leads to a decrease in glutamine metabolism, resulting in decreased cancer cell growth and proliferation.

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c17-12-5-3-11(4-6-12)14-10-23-16(19-14)20-15(21)9-18-8-13-2-1-7-22-13/h1-7,10,18H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTELGKVFKGHGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
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N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
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N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
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N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
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N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide

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